Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-
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Overview
Description
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an acetic acid moiety linked to a 2-amino-4-methylpentyl group through an ether bond. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- can be achieved through several methods:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of chiral catalysts and enantioselective synthesis techniques ensures the production of the (S)-enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and as a potential ligand for enzyme studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, ®-: The enantiomer of the (S)-form, with different optical activity and potentially different biological effects.
Valine: An α-amino acid with a similar structure but lacking the acetic acid moiety.
Leucine: Another α-amino acid with a similar structure but different side chain.
Uniqueness
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- is unique due to its specific chiral configuration and the presence of both an acetic acid and an amino group, which confer distinct chemical and biological properties.
Properties
CAS No. |
101250-78-6 |
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Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-[(2S)-2-amino-4-methylpentoxy]acetic acid |
InChI |
InChI=1S/C8H17NO3/c1-6(2)3-7(9)4-12-5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
KLJTWGUBFPMBDR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](COCC(=O)O)N |
Canonical SMILES |
CC(C)CC(COCC(=O)O)N |
Origin of Product |
United States |
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